(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea
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Description
“(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is a chemical compound with the CAS Number: 176649-06-2 . It has a molecular weight of 225.27 and its IUPAC name is N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)thiourea . The compound is typically stored under normal conditions and is available in powder form .
Molecular Structure Analysis
The molecular formula of “(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is C9H11N3O2S . The Inchi Code is 1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15) .Physical And Chemical Properties Analysis
“(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is a powder that is stored under normal conditions .Scientific Research Applications
Supramolecular Structure Analysis : A study by Trujillo-Ferrara et al. (2006) investigated the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate. They found that the torsion angle between the succinimide and benzene rings varies depending on the position of the acetoxy substitution. This research contributes to understanding the structural properties of this compound and its isomers (Trujillo-Ferrara et al., 2006).
Potential Drug Development for Sickle Cell Disease : Dos Santos et al. (2011) evaluated several compounds including variants of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl for the treatment of sickle cell disease (SCD). They found these compounds to be non-genotoxic in vivo and potentially safer than existing treatments (Dos Santos et al., 2011).
DNA Hybridization Electrochemical Sensor : Cha et al. (2003) reported the use of a polymer derived from thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE) in an electrochemical hybridization sensor. This highlights its application in biotechnology and diagnostics (Cha et al., 2003).
Antimicrobial and Anticancer Activities : Research by Jat et al. (2006) and Al-Harbi et al. (2019) on derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl revealed their potential as antimicrobial and anticancer agents. This demonstrates the compound's relevance in pharmaceutical research (Jat et al., 2006); (Al-Harbi et al., 2019).
Polymer Synthesis and Applications : Kausar et al. (2013) synthesized a dihydroxy monomer using 1,3-dioxo-isoindoline-5-carbonyl)thiourea, which was used to create high-performance polymers. These polymers have potential applications in various industries (Kausar et al., 2013).
Herbicide Development : Jiang et al. (2011) designed and synthesized derivatives of 1,3-dioxo-1H-isoindole-1,3(2H)-dione as potent protoporphyrinogen oxidase inhibitors, demonstrating their potential in herbicide development (Jiang et al., 2011).
properties
IUPAC Name |
(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAAYXISGAYMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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